molecular formula C6H12O4 B154547 Methyl 3,3-dimethoxypropionate CAS No. 7424-91-1

Methyl 3,3-dimethoxypropionate

Cat. No.: B154547
CAS No.: 7424-91-1
M. Wt: 148.16 g/mol
InChI Key: SMCVPMKCDDNUCQ-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxypropionate is an organic compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol . It is a clear, colorless liquid that is commonly used as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methyl 3,3-dimethoxypropionate is a biochemical reagent It is used as a reactant in the preparation of tetrahydro-β-carboline derivatives , which are known to have antitumor growth and metastasis properties .

Mode of Action

As a reactant in the synthesis of tetrahydro-β-carboline derivatives , it likely interacts with other compounds to form complex structures with biological activity.

Biochemical Pathways

Given its use in the synthesis of tetrahydro-β-carboline derivatives , it may indirectly influence pathways related to tumor growth and metastasis.

Pharmacokinetics

Its physical properties such as boiling point (77 °c/20 mmhg) and density (1.045 g/mL at 25 °C) can influence its pharmacokinetic behavior.

Result of Action

Its use in the synthesis of tetrahydro-β-carboline derivatives suggests that it may contribute to the antitumor growth and metastasis properties of these compounds.

Action Environment

Safety data indicates that it should be handled with adequate ventilation, especially in confined areas , suggesting that environmental conditions can affect its stability and safety.

Biochemical Analysis

Biochemical Properties

Methyl 3,3-dimethoxypropionate plays a significant role in biochemical reactions, particularly in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reactant in the preparation of tetrahydro-β-carboline derivatives, which are known to inhibit tumor growth and metastasis . The interactions between this compound and these biomolecules are crucial for the formation of the desired chemical products.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds suggests that it may have an impact on cellular processes related to cancer cell growth and proliferation

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. It acts as a reactant in biochemical reactions, leading to the formation of various chemical derivatives. These interactions may involve binding to enzymes or proteins, resulting in enzyme inhibition or activation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and metastasis . At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s overall activity and effects on cellular processes. Understanding the specific enzymes and cofactors involved in its metabolism is crucial for elucidating its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its overall effects on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3-dimethoxypropionate can be synthesized through various methods. One common method involves the oxidation of acrylic acid by oxygen in methanol over a palladium chloride and copper chloride catalyst. This method achieves an acrylic acid conversion of 95.2% with a this compound selectivity of 90.6% at 35°C and 5 atm . Another method involves the reaction of diketene with methanol and trimethyl orthoformate in the presence of anhydrous sodium carbonate at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced on a large scale using similar methods. For example, one industrial method involves dissolving 1 kg of this compound in 7 liters of 1,4-dioxane, followed by the addition of 1.58 kg of sodium methoxide solution in methanol. The mixture is heated to reflux, and the resulting suspension is cooled to room temperature before further processing .

Chemical Reactions Analysis

Properties

IUPAC Name

methyl 3,3-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-8-5(7)4-6(9-2)10-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVPMKCDDNUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225230
Record name Methyl 3,3-dimethoxypropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-91-1
Record name Methyl 3,3-dimethoxypropionate
Source CAS Common Chemistry
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Record name Methyl 3,3-dimethoxypropionate
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Record name 7424-91-1
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Record name Methyl 3,3-dimethoxypropionate
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Record name Methyl 3,3-dimethoxypropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a practical synthesis route for Methyl 3,3-dimethoxypropionate?

A1: this compound can be synthesized via the electrochemical methoxylation of N-acetyl β-aminoesters and β-aminoacrylonitriles. [] This method offers a practical alternative to traditional chemical synthesis routes.

Q2: How can this compound be used in heterocycle synthesis?

A2: this compound plays a key role in synthesizing halo quinolin-2(1H)-ones. [] Reacting halo anilines with this compound under basic conditions yields the corresponding amides. These amides can then undergo acid-catalyzed cyclization to form the desired halo quinolin-2(1H)-ones. This synthetic route has proven effective even on a large scale (800g).

Q3: Are there any limitations to using this compound in this heterocycle synthesis?

A3: While effective for many substrates, anilines containing strong electron-withdrawing or electron-donating groups demonstrate poor reactivity in this synthetic sequence. [] Further research might explore alternative conditions or modifications to overcome these limitations.

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